1-ethyl-N-propyl-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-propyl-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-N-propyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazol-4-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-ethyl-1H-pyrazol-4-amine and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution to occur, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields. The process involves the same basic principles but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the alkyl halide used.
Scientific Research Applications
1-ethyl-N-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-N-propyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
1-ethyl-N-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-ethyl-1H-pyrazol-4-amine: Lacks the propyl group, leading to different chemical and biological properties.
1-propyl-1H-pyrazol-4-amine: Lacks the ethyl group, which can affect its reactivity and applications.
1-ethyl-3-methyl-1H-pyrazol-4-amine: Contains a methyl group instead of a propyl group, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-ethyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-9-8-6-10-11(4-2)7-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
HFTFBYGRBMYWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)CC |
Origin of Product |
United States |
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